(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2643368-23-2
VCID: VC11648699
InChI: InChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2
SMILES: C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F
Molecular Formula: C11H10Cl2FNO
Molecular Weight: 262.10 g/mol

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone

CAS No.: 2643368-23-2

Cat. No.: VC11648699

Molecular Formula: C11H10Cl2FNO

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone - 2643368-23-2

CAS No. 2643368-23-2
Molecular Formula C11H10Cl2FNO
Molecular Weight 262.10 g/mol
IUPAC Name (2,3-dichloro-6-fluorophenyl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2
Standard InChI Key DWRYIPJYUSKWAS-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F
Canonical SMILES C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure comprises a 2,3-dichloro-6-fluorophenyl group bonded to a pyrrolidin-1-yl moiety through a methanone linker. The phenyl ring’s substitution pattern (2,3-dichloro and 6-fluoro) introduces steric and electronic effects that influence reactivity and intermolecular interactions. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to conformational flexibility and potential hydrogen-bonding capabilities.

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and aromatic protons (δ 7.0–7.5 ppm).

    • ¹³C NMR: Carbonyl peak near δ 200 ppm, aromatic carbons between δ 110–140 ppm.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 262.10 (M⁺).

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100 cm⁻¹).

Biological Activities and Mechanisms

Anticancer Properties

The dichlorofluorophenyl moiety may intercalate DNA or inhibit topoisomerases, while the pyrrolidine ring enhances membrane permeability. Preliminary studies on similar compounds demonstrate:

  • Cytotoxicity: IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines.

  • Apoptosis Induction: Activation of caspase-3/7 pathways in leukemia cells .

ActivityMechanismEfficacy (Estimated)
AntibacterialCell wall synthesis inhibitionMIC: 4–16 µg/mL
AntifungalErgosterol biosynthesis disruptionIC₅₀: 8–32 µM
AnticancerDNA intercalationIC₅₀: 10–50 µM

Industrial and Pharmaceutical Applications

Drug Discovery

The compound’s scaffold is a promising candidate for optimizing pharmacokinetic properties:

  • Bioavailability: The fluorine atom improves metabolic stability by resisting oxidative degradation.

  • Target Selectivity: Modular substitutions on the phenyl ring enable tuning for specific receptors (e.g., kinase inhibitors) .

Material Science

Halogenated aromatics are utilized in organic electronics. Potential applications include:

  • Semiconductor Layers: High electron affinity due to chlorine substituents.

  • Liquid Crystals: Pyrrolidine’s conformational flexibility aids mesophase formation.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to enhance potency.

  • In Vivo Toxicology: Assess acute and chronic toxicity in model organisms .

  • Formulation Development: Explore nanoencapsulation to improve solubility.

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